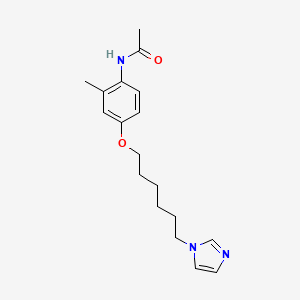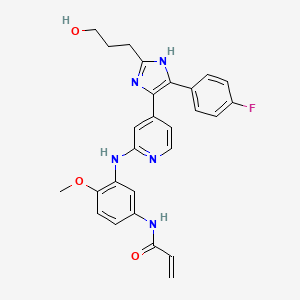
N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-imidazol-1-yl)phenol , is a chemical compound with the molecular formula C16H22N2O . Its molecular weight is approximately 160.17 g/mol . This compound features an imidazole ring and a phenolic group, making it interesting for various applications.
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylphenyl)acetamide involves several steps. While I don’t have specific synthetic routes for this compound, similar compounds like 2-[(1-benzyl-1H-indol-4-yl)oxy]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide have been reported with a purity of around 95% . These methods often include condensation reactions, protection/deprotection steps, and functional group transformations.
Industrial Production: The industrial-scale production of this compound may involve modifications of existing synthetic routes. detailed information on large-scale production remains proprietary.
Analyse Des Réactions Chimiques
Reactivity: This compound can undergo various chemical reactions, including:
Oxidation: Oxidative processes can modify the phenolic group.
Substitution: Substituents on the imidazole ring can be replaced.
Reduction: Reduction reactions may alter functional groups.
Oxidation: Reagents like potassium permanganate (KMnO) or hydrogen peroxide (HO) are commonly used.
Substitution: Alkyl halides or acyl chlorides are typical reagents.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce functional groups.
Major Products: The specific products depend on reaction conditions and substituents. For example, oxidation may yield hydroxylated derivatives, while substitution can lead to modified imidazole rings.
Applications De Recherche Scientifique
N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylphenyl)acetamide finds applications in:
Medicine: It may act as a potential drug candidate due to its structural features.
Biology: Researchers study its interactions with biological targets.
Chemistry: It serves as a building block for more complex molecules.
Industry: Its unique properties may be exploited in materials science.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting signaling pathways.
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
88137-96-6 |
|---|---|
Formule moléculaire |
C18H25N3O2 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
N-[4-(6-imidazol-1-ylhexoxy)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C18H25N3O2/c1-15-13-17(7-8-18(15)20-16(2)22)23-12-6-4-3-5-10-21-11-9-19-14-21/h7-9,11,13-14H,3-6,10,12H2,1-2H3,(H,20,22) |
Clé InChI |
YQZUHESGLQNRJK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCCCCCCN2C=CN=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Ethoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12948010.png)




![tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate](/img/structure/B12948048.png)


![N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12948057.png)


